molecular formula C15H17NO B13325360 2-Methyl-4-[(3-methylphenyl)methoxy]aniline

2-Methyl-4-[(3-methylphenyl)methoxy]aniline

Cat. No.: B13325360
M. Wt: 227.30 g/mol
InChI Key: LIKJHVTXEZOZHK-UHFFFAOYSA-N
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Description

2-Methyl-4-[(3-methylphenyl)methoxy]aniline is an organic compound with the molecular formula C15H17NO It is a derivative of aniline, featuring a methoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline typically involves the reaction of 2-methyl-4-nitroaniline with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitro group is reduced to an amine, and the benzyl chloride reacts with the amine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(3-methylphenyl)methoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Methyl-4-[(3-methylphenyl)methoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(3-methylphenyl)methoxy]aniline is unique due to the presence of both a methoxy group and a 3-methylphenyl group, which can influence its reactivity and interactions in various chemical and biological contexts. This structural uniqueness can lead to distinct properties and applications compared to its similar compounds .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-methyl-4-[(3-methylphenyl)methoxy]aniline

InChI

InChI=1S/C15H17NO/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14/h3-9H,10,16H2,1-2H3

InChI Key

LIKJHVTXEZOZHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C

Origin of Product

United States

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